molecular formula C20H16ClN3OS B2652127 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206986-52-8

4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2652127
CAS No.: 1206986-52-8
M. Wt: 381.88
InChI Key: AESIJWIXJJGNKC-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-methoxyphenyl group at position 2 and a 2-chlorobenzylthio moiety at position 2.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-16-7-4-6-14(11-16)18-12-19-20(22-9-10-24(19)23-18)26-13-15-5-2-3-8-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESIJWIXJJGNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.

    Attachment of the methoxyphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazolo[1,5-a]pyrazine intermediate in the presence of a palladium catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce various substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of pyrazolo[1,5-a]pyrazines, including:

  • Anticancer Properties : Research indicates that compounds within this class exhibit significant anticancer activity. They may act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidine phosphorylase (TP), which is crucial for tumor growth and metastasis .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Certain pyrazolo derivatives have demonstrated effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Therapeutic Applications

The therapeutic applications of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can be categorized as follows:

  • Cancer Therapy : The inhibition of thymidine phosphorylase by this compound suggests its role as an anticancer agent. Studies have shown that modifications to the pyrazolo structure can enhance its efficacy against specific cancer types .
  • Neurological Disorders : Given the compound's ability to influence neurotransmitter systems, it may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Infection Control : The antimicrobial properties indicate potential use in treating infections caused by resistant bacterial strains, addressing a significant public health concern .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antitumor Activity Study : A study conducted by Chui et al. synthesized various pyrazolo derivatives and evaluated their activity against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents .
  • Inflammation Model : In an animal model of inflammation, derivatives of pyrazolo[1,5-a]pyrazine were administered, resulting in a significant reduction in inflammatory markers. This suggests potential for clinical applications in inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of different pyrazolo compounds against resistant bacterial strains. The findings showed that certain derivatives exhibited potent activity, warranting further investigation for drug development .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chlorobenzylthio and methoxyphenyl groups may allow the compound to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-chlorobenzylthio group (present in the target compound and ) enhances lipophilicity compared to smaller substituents like chloro () or methoxy groups. This may improve membrane permeability but could reduce solubility .

TLR7 Antagonism

Pyrazolo[1,5-a]quinoxaline derivatives (structurally related to pyrazolo[1,5-a]pyrazines) exhibit potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) with specificity over TLR8 . The antagonistic activity increases with hydrophobic alkyl chains (e.g., butyl or isobutyl), suggesting that the 2-chlorobenzylthio group in the target compound may similarly enhance potency through hydrophobic interactions .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) demonstrate significant antitumor activity against HEPG2-1 liver carcinoma cells (IC₅₀ = 2.70 µM) .

Kinase Inhibition

Aloisines, which include pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrazine derivatives, are nanomolar inhibitors of ERK2 . The 3-methoxyphenyl group in the target compound may mimic the hydrophobic interactions observed in these inhibitors, though further studies are required.

Biological Activity

4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine family. This compound features a unique bicyclic structure characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions that may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}ClN3_{3}OS. The structural features include:

  • A thioether group (2-chlorobenzylthio)
  • A methoxyphenyl group at the 3-position of the pyrazine ring

These components are believed to contribute to its interaction with biological targets.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its ability to modulate biochemical pathways could lead to therapeutic effects. However, specific mechanisms remain to be elucidated through further experimental validation.

Anticancer Activity

A study on related pyrazole derivatives has shown promising anticancer properties. For instance, compounds with similar structures were found to exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating stronger activity than cisplatin in some cases. The mechanism involved apoptosis induction via caspase pathways and modulation of NF-κB and p53 signaling pathways .

Enzyme Inhibition

The compound's thioether group may enhance its binding affinity to specific enzymes. For example, studies on pyrazole derivatives have reported inhibition of xanthine oxidase (XO), which is implicated in oxidative stress and inflammation. Such inhibitory activity could suggest potential applications in treating conditions like gout or other inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundSimilar core with methoxy substitution at different positionPotentially different biological activity due to methoxy position
4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazineFluorinated benzylthio groupDifferent reactivity patterns due to fluorine
4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazineVariation in substituents on pyrazole coreDistinct pharmacological properties compared to chlorobenzene derivatives

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Anticancer Studies : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .
  • Anti-inflammatory Research : Pyrazole compounds have shown promise in inhibiting inflammatory pathways, indicating their potential use in treating inflammatory diseases .

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